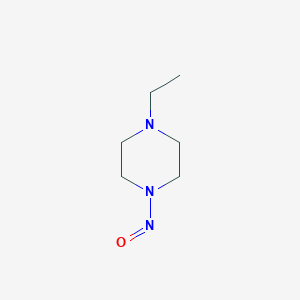

1-Ethyl-4-nitrosopiperazine

Description

Properties

IUPAC Name |

1-ethyl-4-nitrosopiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-2-8-3-5-9(7-10)6-4-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZUYOLYTOIBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65504-33-8 | |

| Record name | 1-ethyl-4-nitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Ethyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-ethylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing

Chemical Reactions Analysis

1-Ethyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mutagenicity Testing

ENP has been utilized in mutagenicity testing, particularly through the Ames test. This assay evaluates the potential of chemical compounds to induce mutations in bacterial DNA. Recent studies have shown that compounds like ENP can serve as positive controls in these tests, providing insights into the mutagenic properties of nitrosamines.

- Ames Test Results : The OECD-aligned Ames test has confirmed the mutagenicity of various nitrosamines, including ENP. This is crucial for assessing the carcinogenic risk associated with pharmaceutical impurities .

Pharmaceutical Impurity Studies

The presence of nitrosamines, including ENP, in pharmaceuticals has raised concerns regarding their safety. Regulatory bodies have emphasized the need for rigorous testing to identify and quantify these impurities in active pharmaceutical ingredients (APIs).

- Regulatory Insights : The European Medicines Agency (EMA) has conducted assessments to understand the implications of nitrosamine impurities in drugs, highlighting the necessity for manufacturers to evaluate their processes to mitigate risks associated with compounds like ENP .

Formation Pathways

Understanding how ENP and other nitrosamines are formed is essential for controlling their presence in pharmaceuticals. Nitrosation typically occurs when secondary amines react with nitrosating agents under acidic conditions.

Key Factors Influencing Nitrosation :

- pH Levels : Acidic environments facilitate the formation of nitrosamines.

- Presence of Nitrosating Agents : Compounds such as sodium nitrite can initiate the nitrosation process.

- Temperature and Reaction Time : These factors can significantly affect the yield of nitrosamines during synthesis.

Case Study 1: Regulatory Review of Nitrosamines in Pharmaceuticals

A comprehensive review by the EMA identified several instances where nitrosamine impurities were detected in various medications, including antihypertensive drugs. The review emphasized that manufacturers must implement stringent controls to prevent the formation of compounds like ENP during drug synthesis .

Case Study 2: Mutagenicity Assessment

In a study examining various nitrosamines, including ENP, researchers found that these compounds exhibited mutagenic properties when tested on bacterial strains. This reinforces the necessity for ongoing monitoring and evaluation of nitrosamine levels in consumer products .

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitrosopiperazine involves its interaction with biological molecules. As a nitrosamine, it can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to mutations and other cellular changes, which is why nitrosamines are considered potential carcinogens .

Comparison with Similar Compounds

Key Observations:

Bulkier substituents (e.g., cyclopentyl) increase molecular weight and steric hindrance, which may reduce reactivity but improve binding specificity in pharmacological studies . Aromatic groups (e.g., 3-methoxyphenyl) introduce π-π interactions, making the compound suitable for chromatographic reference standards .

Nitroso Group Reactivity : All compounds share the nitroso moiety, which is highly reactive and implicated in DNA alkylation, necessitating strict storage protocols (e.g., refrigeration for this compound) .

Biological Activity

1-Ethyl-4-nitrosopiperazine (C6H13N3O) is a nitrosamine compound known for its potential biological activities, particularly concerning mutagenicity and carcinogenicity. As a member of the nitrosamine family, it has garnered attention in toxicology and pharmaceutical research due to its implications in human health risks.

Mutagenicity and Carcinogenicity

This compound has been studied for its mutagenic properties using the Ames test, which evaluates the potential of compounds to induce mutations in bacteria. Recent studies indicate that nitrosamines, including this compound, exhibit significant mutagenic activity under specific conditions. The sensitivity of the Ames test can be enhanced by utilizing induced liver S9 fractions from rats or hamsters, which simulate metabolic activation in mammals .

Key Findings from Ames Test

- Test Organisms : Salmonella typhimurium strains TA100 and TA98 were primarily used.

- Conditions : The presence of S9 mix from induced liver significantly increased the detection of mutagenicity.

- Results : this compound demonstrated positive results in these tests, indicating its potential as a mutagen .

Toxicological Profiles

The toxicological assessment of this compound includes its impact on cellular mechanisms:

- Cell Transformation : Studies have indicated that exposure to nitrosamines can lead to cellular transformation, a precursor to cancer development.

- Oxidative Stress : Nitrosamines are known to induce oxidative stress responses in various biological systems, contributing to DNA damage and mutation .

Comparative Analysis of Nitrosamines

The following table summarizes key characteristics of several nitrosamines, including this compound:

| Compound Name | CAS Number | Mutagenicity (Ames Test) | Carcinogenicity Evidence | Source of Exposure |

|---|---|---|---|---|

| This compound | 65504-33-8 | Positive | Limited but concerning | Tobacco, environmental |

| N-Nitroso-dimethylamine (NDMA) | 62-75-9 | Positive | Strong evidence | Contaminated water |

| N-Nitroso-diethylamine (NDEA) | 55-18-5 | Positive | Strong evidence | Industrial processes |

| Tobacco-specific N-nitrosamines | Various | Positive | Strong evidence | Tobacco products |

Regulatory Perspectives

Regulatory bodies have established guidelines for acceptable limits of nitrosamine impurities in pharmaceuticals due to their potential carcinogenic risks. The FDA has set interim control limits for various nitrosamines based on their potency and associated health risks. For instance, limits for NDEA and NDMA are significantly lower than those for less potent nitrosamines .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-nitrosopiperazine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves nitrosation of the parent piperazine derivative. Key steps include:

- Substrate Preparation : Start with 1-Ethylpiperazine (FW 114.19, bp 157°C, d: 0.899) as a precursor .

- Nitrosation : React with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at controlled temperatures (0–5°C) to minimize side reactions like diazonium salt decomposition .

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Yield optimization requires strict pH control and inert atmospheres to prevent oxidation of the nitroso group .

Q. Critical Parameters :

- Temperature : Higher temperatures (>10°C) risk denitrosation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include the ethyl group (δ ~1.2 ppm, triplet) and nitrosamine protons (δ ~3.5–4.0 ppm, multiplet) .

- HPLC-MS : Use reverse-phase C18 columns (e.g., Ascentis® Express, 2.7 µm) with UV detection (λ = 254 nm). Mass spectra should show [M+H]⁺ at m/z 158.2 (C₆H₁₂N₃O⁺) .

- FTIR : Identify N–O stretching (~1500 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Validation : Compare with reference standards from PubChem or EPA DSSTox databases to resolve ambiguities .

Advanced Research Questions

Q. How does the nitrosamine group in this compound influence its stability under varying pH and temperature?

Answer: Stability studies should include:

- pH-Dependent Degradation : Conduct kinetic assays in buffered solutions (pH 2–10). Nitrosamines are prone to hydrolysis under alkaline conditions (pH >8), forming secondary amines and NOx species .

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect exothermic decomposition peaks (~200–250°C). Store samples at ≤–20°C in amber vials to prevent photodegradation .

Data Interpretation : Monitor degradation via LC-MS and quantify byproducts (e.g., ethylpiperazine) to establish degradation pathways .

Q. What strategies resolve contradictions in receptor-binding data for this compound in neurological studies?

Answer: Conflicting results often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Combine radioligand binding (e.g., dopamine D2 receptors) with functional assays (cAMP modulation) to validate specificity .

- Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .

- Negative Controls : Include competitive inhibitors (e.g., haloperidol for dopamine receptors) to confirm target engagement .

Statistical Rigor : Apply ANOVA with post-hoc tests to assess reproducibility across experimental replicates .

Q. How can researchers quantify trace nitrosamine impurities in this compound batches for regulatory compliance?

Answer: Adopt validated analytical protocols:

- LC-MS/MS : Use triple quadrupole systems with MRM mode for sensitivity (LOQ ≤1 ppb). Monitor transitions like m/z 158→114 (quantitative) and 158→70 (qualitative) .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate nitrosamines from complex matrices .

Regulatory Alignment : Follow ICH M7(R1) guidelines for mutagenic impurity assessment, ensuring AI limits ≤1.5 µg/day .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal. Avoid direct contact due to skin/eye irritation risks (GHS Category 2) .

- Waste Disposal : Collect waste in sealed containers labeled "Nitrosamine Hazard" and incinerate via certified facilities .

Q. What computational methods predict the reactivity of this compound in drug-metabolizing enzyme interactions?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4). Focus on the nitroso group’s electron-deficient nitrogen as a reactive site .

- QM/MM Calculations : Calculate activation energies for metabolic pathways (e.g., N-demethylation) using Gaussian 16 at the B3LYP/6-31G* level .

Validation : Cross-reference predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.